molecular formula C10H5FO4 B156007 6-Fluorochromone-2-carboxylic acid CAS No. 99199-59-4

6-Fluorochromone-2-carboxylic acid

Cat. No. B156007
CAS RN: 99199-59-4
M. Wt: 208.14 g/mol
InChI Key: JZJYDFADRMBXAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step reactions with careful selection of reagents to introduce the fluorine atom at the desired position. For instance, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate of an antihypertensive agent, involves esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation steps . Similarly, the synthesis of 6-fluoroindan-1-carboxylic acid from 3-fluorobenzaldehyde includes six steps, demonstrating the complexity of synthesizing fluorinated compounds .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the molecular structure of a 6-fluoro-7-chloro-4-oxo-4H-chromene precursor was determined using these methods, providing detailed information about the arrangement of atoms and the presence of specific functional groups .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often due to the unique reactivity of the fluorine atom. For instance, 2,6-dicarboxypyridinium fluorochromate has been used as a reagent for the oxidative deprotection of oximes, phenylhydrazones, and semicarbazones to their corresponding carbonyl compounds . This highlights the potential of fluorinated compounds to act as reagents in organic synthesis.

Physical and Chemical Properties Analysis

The introduction of a fluorine atom into a molecule can significantly alter its physical and chemical properties. For example, fluorination of salicylic acid to produce 6-fluorosalicylic acid affects the pKa in solution, viscosity, polarity, and molecular conformation . These changes can influence the bioactivity and macroscopic properties of the compound.

Relevant Case Studies

Case studies involving fluorinated compounds often focus on their biological activity and potential applications. For instance, pyridonecarboxylic acids with a fluorine atom have shown promising antibacterial activity, leading to further biological studies . Additionally, the analgesic activity of 6-fluoroindan-1-carboxylic acid was assessed in vivo, indicating potential therapeutic applications .

Scientific Research Applications

Synthesis and Chemical Properties

6-Fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid were synthesized from p-fluorophenol, revealing the potential for producing optically active compounds through salt formation with optical active amines (Yang et al., 2005).

Development of Multitarget-Directed Ligands

An optimized synthetic route for chromone-2-carboxylic acids, including 6-bromochromone-2-carboxylic acid, was developed. This process is significant for creating diverse and purity-controlled chromone-based libraries, aiding in the discovery of multitarget-directed ligands (Cagide et al., 2019).

Biodegradation and Environmental Impacts

Studies on fluorotelomer sulfonates, related to 6-fluorochromone-2-carboxylic acid derivatives, indicate their degradability under various advanced oxidation processes. This research is essential for understanding the environmental impact and potential remediation strategies for fluorotelomer-related compounds (Yang et al., 2014).

Antibacterial Activity Research

6-Fluorochroman-2-carboxylic acid derivatives have been studied for their antibacterial activity. Although some compounds showed promising results against specific bacterial strains, their overall biological activity in other potential therapeutic areas was less significant (Kumar et al., 2006).

Fluorescent Labeling in Analytical Chemistry

Research on the use of 2-bromoacetyl-6-methoxynaphthalene, a related compound, as a fluorescent labeling reagent demonstrates the potential utility of fluorochromone derivatives in analytical applications, particularly in high-performance liquid chromatography (HPLC) (Gatti et al., 1992).

Nanotechnology and Material Science

In nanotechnology, fluorochromone derivatives like 6-aminohexanoic acid-functionalized SWNTs exhibit controllable water solubility over a wide pH range. Such research highlights the role of these compounds in the development of functionalized carbon nanotubes for various applications (Zeng et al., 2005).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, the development of practical enzymatic resolution methods represents significant advantages over those chemical resolution methods . This is the first reported enzymatic resolution technique of FCCAs .

properties

IUPAC Name

6-fluoro-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJYDFADRMBXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399267
Record name 6-Fluorochromone-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorochromone-2-carboxylic acid

CAS RN

99199-59-4
Record name 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99199-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorochromone-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Fluoro-2-hydroxyacetophenone (II) was treated with potassium tertiary butoxide and diethyl oxalate to give 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (III) according to Reaction 1 as given below by a known process (JP 2218675).
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Synthesis routes and methods II

Procedure details

A solution of 20 g of 5′-fluoro-2′-hydroxyacetophenone (13 mol) in 100 ml of THF was slowly added at 5-10° C. to a solution of 52 ml of 30% sodium methoxide in methanol (0.30 mol). The temperature was then allowed to reach 15° C. and 22 g of diethyloxalate (0.15 mol) were added between 15 to 25° C. to give a complete solution. The reaction progress was monitored by TLC until less than 5% of raw starting material was present. The mixture was adjusted to pH 1-2 by the addition of 20 ml of 36% HCl (0.24 mol) and 100 ml of water between 5 to 15° C. The solid residue formed was removed by filtration then the aqueous layer removed by decantation. The organic layer was then washed with 40 ml of an aqueous solution of 15% NaCl and concentrated under reduced pressure at 40-50° C. to give a yellow oil. This residual oil was dissolved in 100 ml of glacial acetic acid and 100 ml of water at reflux for 17-20 h. After cooling to 15-20° C., the suspension of the title compound was filtered to give after drying 20 g of a white or off-white solid (yield: 75%). A second crop can be obtained after concentration of the mother liquor and the residue warmed up in 50 ml glacial acetic acid and 50 ml water to reflux for 20 h to hydrolyze the ester to give an additional batch of the title compound (2-3 g).
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20 g
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100 mL
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100 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Sathiyamoorthi, JH Lee, Y Tan… - Frontiers in Cellular and …, 2023 - ncbi.nlm.nih.gov
… , 6-formyl-6-methoxychromone, 6-fluorochromone-2-carboxylic acid, 6-isopropylchromone-3-… 6-Fluorochromone-2-carboxylic acid An external file that holds a picture, illustration, etc. …
Number of citations: 1 www.ncbi.nlm.nih.gov
JH Lee, YG Kim, Y Kim, J Lee - Microbiology Spectrum, 2023 - Am Soc Microbiol
… -3-carbonitrile, 3-formyl-6-isopropylchromone, 3-formyl-6-nitrochromone, 3-formyl-6-methylchromone, 3-formyl-6-methoxychromone, 6-fluorochromone-2-carboxylic acid, 6-…
Number of citations: 3 journals.asm.org
CH Feng, CY Lu - Analytica chimica acta, 2009 - Elsevier
… acid (TFA), 7-mercapto-4-methylcoumarin (compound 1), chromone-2-carboxylic acid (compound 2), chromone-3-carboxylic acid (compound 3), 6-fluorochromone-2-carboxylic acid (…
Number of citations: 33 www.sciencedirect.com
MP Smolinski, S Urgaonkar, L Pitzonka… - Journal of Medicinal …, 2021 - ACS Publications
Many chemotherapeutics, such as paclitaxel, are administered intravenously as they suffer from poor oral bioavailability, partly because of efflux mechanism of P-glycoprotein in the …
Number of citations: 23 pubs.acs.org
V Semeniuchenko, U Groth… - Current Organic …, 2010 - ingentaconnect.com
The articles which report about the synthesis of chroman-4-ones by hydrogenation/reduction of the corresponding chromones are reviewed. The following methods of synthesis are …
Number of citations: 6 www.ingentaconnect.com
V Semeniuchenko - 2009 - kops.uni-konstanz.de
It is shown and proven, that the flavonoids represent a unique class of alkenes, for which the homogeneous hydrogenation is not known till now (except for some functionalized …
Number of citations: 4 kops.uni-konstanz.de

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